4-(2-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid
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Overview
Description
4-(2-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid is a compound that features a benzoic acid core with a tert-butoxycarbonyl-protected amino group attached via a propyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by its attachment to a benzoic acid derivative. One common method involves the reaction of 4-(bromomethyl)benzoic acid with tert-butyl carbamate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactors has been reported to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety typically yields carboxylate salts, while reduction of a nitro group results in the formation of an amino group .
Scientific Research Applications
4-(2-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal a free amino group, which can then participate in various biochemical pathways. The benzoic acid moiety can interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid
- 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid
Uniqueness
4-(2-{[(tert-butoxy)carbonyl]amino}propyl)benzoic acid is unique due to its specific structural arrangement, which allows for selective reactions and interactions. The presence of the Boc-protected amino group provides stability during synthetic processes, while the benzoic acid moiety offers versatility in chemical modifications .
Properties
CAS No. |
2639425-86-6 |
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Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.3 |
Purity |
95 |
Origin of Product |
United States |
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